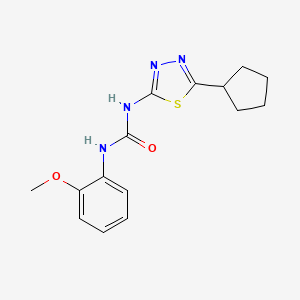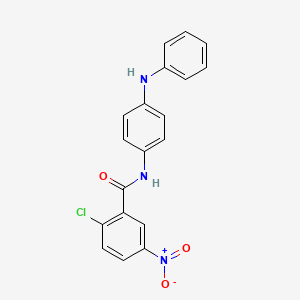
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea, also known as CPI-455, is a small molecule inhibitor of bromodomain and extraterminal domain (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene transcription. CPI-455 has shown potential as a therapeutic agent for cancer and inflammatory diseases.
Mechanism of Action
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones. This leads to the displacement of BET proteins from chromatin and subsequent downregulation of target genes. This compound has been shown to have high selectivity for BET proteins over other bromodomain-containing proteins.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In vivo studies have demonstrated that this compound inhibits tumor growth in mouse models of leukemia and prostate cancer. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea is its high selectivity for BET proteins, which reduces the potential for off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One limitation of this compound is its poor solubility in aqueous solutions, which can make dosing and delivery challenging. Another limitation is its short half-life, which may require frequent dosing in animal studies.
Future Directions
For N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea include the development of more potent and selective BET inhibitors, the investigation of combination therapies with other anti-cancer agents, and the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Additionally, the identification of biomarkers that predict response to this compound may improve patient selection and treatment outcomes.
Scientific Research Applications
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea has been extensively studied as a potential therapeutic agent for cancer and inflammatory diseases. BET proteins have been shown to play a critical role in the transcriptional regulation of oncogenes and inflammatory cytokines. Inhibition of BET proteins by this compound leads to downregulation of these genes and subsequent inhibition of cancer cell proliferation and tumor growth. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-12-9-5-4-8-11(12)16-14(20)17-15-19-18-13(22-15)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZBTXAQBQHIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S,4S)-1-methyl-4-{[(4-methyl-2-oxoquinolin-1(2H)-yl)acetyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3925110.png)
![2-(allyloxy)-1-[(butylthio)methyl]ethyl acetate](/img/structure/B3925113.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3925123.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B3925128.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3925134.png)
![10-bromo-3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925142.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3925158.png)


![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925171.png)
![N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3925184.png)
![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3925199.png)
![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoic acid](/img/structure/B3925207.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3925219.png)